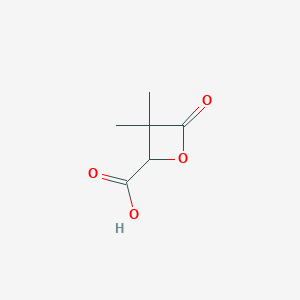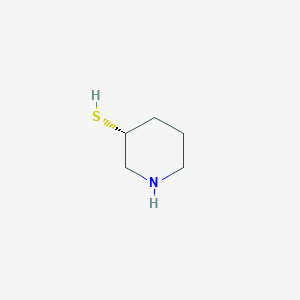
(R)-Piperidine-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Piperidine-3-thiol is a chiral sulfur-containing heterocyclic compound It features a piperidine ring with a thiol group attached to the third carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-Piperidine-3-thiol typically involves the following steps:
Starting Material: The synthesis often begins with commercially available piperidine derivatives.
Thiol Introduction: The thiol group can be introduced via nucleophilic substitution reactions using thiolating agents such as thiourea or hydrogen sulfide.
Chirality Induction: The chiral center at the third carbon can be introduced using chiral catalysts or starting materials.
Industrial Production Methods: In industrial settings, the production of ®-Piperidine-3-thiol may involve:
Catalytic Hydrogenation: Using catalysts like palladium on carbon to reduce precursor compounds.
High-Pressure Reactions: Conducting reactions under high pressure to increase yield and efficiency.
Purification: Employing techniques such as distillation or crystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: ®-Piperidine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or sodium periodate.
Reduction: Reduction reactions can convert the thiol group to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thiourea, hydrogen sulfide.
Major Products:
Disulfides: Formed through oxidation.
Sulfides: Formed through reduction.
Substituted Piperidines: Formed through nucleophilic substitution.
Applications De Recherche Scientifique
®-Piperidine-3-thiol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an antioxidant or in drug design.
Industry: Utilized in the production of materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of ®-Piperidine-3-thiol involves its thiol group, which can:
Interact with Enzymes: The thiol group can form covalent bonds with enzyme active sites, potentially inhibiting or modifying enzyme activity.
Redox Reactions: Participate in redox reactions, acting as an antioxidant by neutralizing reactive oxygen species.
Molecular Targets: The compound can target specific proteins or nucleic acids, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Piperidine-3-thiol: The non-chiral version of the compound.
Piperidine-4-thiol: A similar compound with the thiol group on the fourth carbon.
Thiopyridine: A sulfur-containing heterocycle with a different ring structure.
Uniqueness: ®-Piperidine-3-thiol is unique due to its chiral center, which can impart specific stereochemical properties and biological activities not found in its non-chiral or differently substituted counterparts.
Propriétés
Formule moléculaire |
C5H11NS |
|---|---|
Poids moléculaire |
117.22 g/mol |
Nom IUPAC |
(3R)-piperidine-3-thiol |
InChI |
InChI=1S/C5H11NS/c7-5-2-1-3-6-4-5/h5-7H,1-4H2/t5-/m1/s1 |
Clé InChI |
CJZCQFMMGIXMNU-RXMQYKEDSA-N |
SMILES isomérique |
C1C[C@H](CNC1)S |
SMILES canonique |
C1CC(CNC1)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


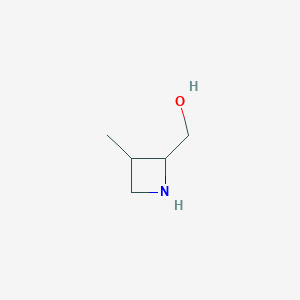
![Benzyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13467763.png)
![N-[2-(piperazin-1-yl)ethyl]furan-2-carboxamide hydrochloride](/img/structure/B13467769.png)
![Methyl[(2-methylquinolin-4-yl)methyl]amine dihydrochloride](/img/structure/B13467773.png)
![tert-butyl N-{[1-(aminomethyl)bicyclo[2.1.1]hexan-2-yl]methyl}carbamate](/img/structure/B13467799.png)
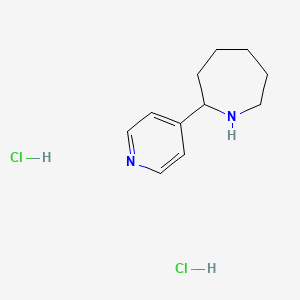
![rac-(3R,5R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(trifluoromethyl)oxolane-3-carboxylic acid](/img/structure/B13467809.png)



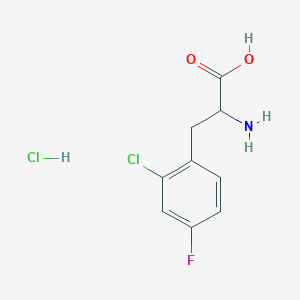
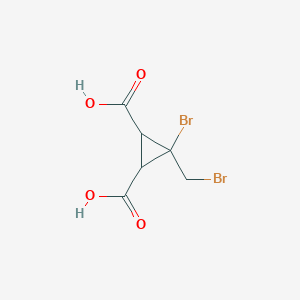
![Methyl 2-[1-(2-phenylethyl)azetidin-3-yl]acetate](/img/structure/B13467845.png)
